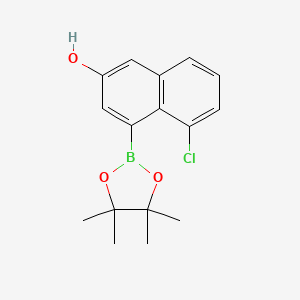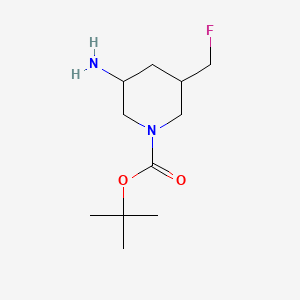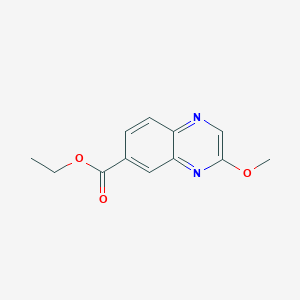
Ethyl 3-methoxyquinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methoxyquinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methoxyquinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with diethyl oxalate, followed by methoxylation. The reaction conditions often require a base catalyst and an organic solvent under reflux .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: Ethyl 3-methoxyquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated quinoxalines can be used as starting materials for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with potential biological activities .
科学的研究の応用
Ethyl 3-methoxyquinoxaline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the synthesis of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of ethyl 3-methoxyquinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis and cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
- Ethyl 2-methylquinoline-6-carboxylate
- Ethyl 4-chloroquinoline-3-carboxylate
- Quinoxaline-2-carboxylate
Comparison: Ethyl 3-methoxyquinoxaline-6-carboxylate is unique due to its methoxy group, which enhances its solubility and biological activity compared to other quinoxaline derivatives. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
ethyl 3-methoxyquinoxaline-6-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(15)8-4-5-9-10(6-8)14-11(16-2)7-13-9/h4-7H,3H2,1-2H3 |
InChIキー |
IBTWEHVRTMVTGB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=NC(=CN=C2C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


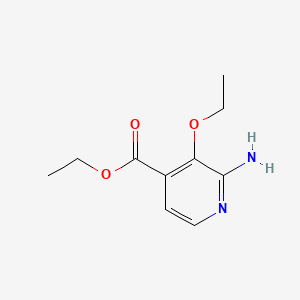
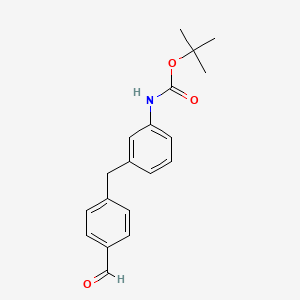
![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
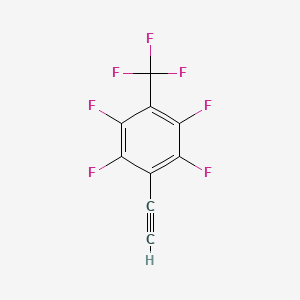
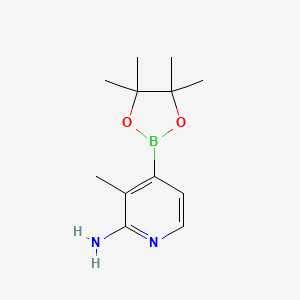
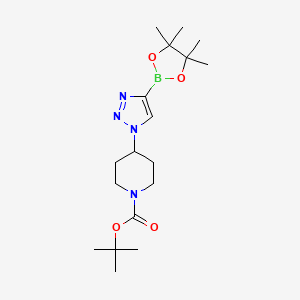
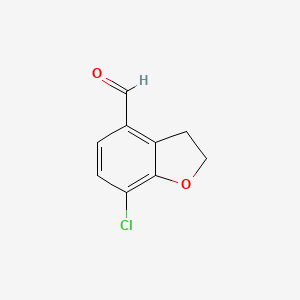
![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
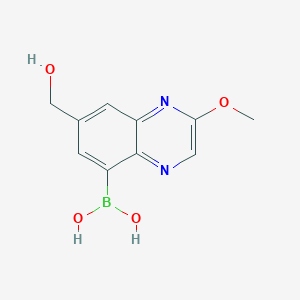
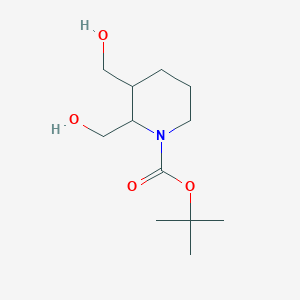
![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
